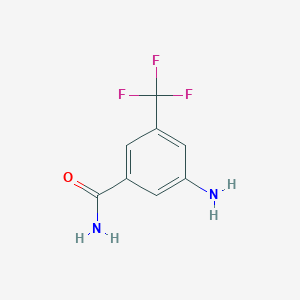

3-Amino-5-(trifluoromethyl)benzamide

Overview

Description

3-Amino-5-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C8H7F3N2O . It is related to 3,5-Bis(trifluoromethyl)benzamide, which has a molecular weight of 257.1325 .

Synthesis Analysis

The synthesis of compounds similar to this compound involves various reactions. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis

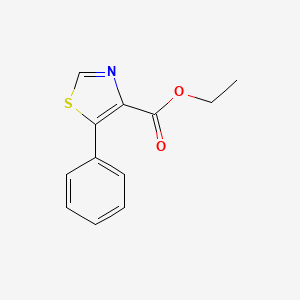

The molecular structure of this compound consists of a benzamide core with an amino group at the 3-position and a trifluoromethyl group at the 5-position .Chemical Reactions Analysis

As a benzoic acid building block, 3-fluoro-5-(trifluoromethyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions. The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Scientific Research Applications

Anti-Influenza Virus Activity

A study by Hebishy et al. (2020) introduced a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1). These compounds, synthesized through a series of reactions involving benzoyl isothiocyanate and malononitrile among others, showed viral reduction in the range of 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Heterogeneous Catalysis

Li et al. (2019) developed amide functionalized covalent organic frameworks (COFs) using benzene-1,3,5-tricarboxamides (BTAs) as versatile building blocks. These COFs exhibited efficient catalysis for Knoevenagel condensation, showcasing the adaptability and efficiency of benzamide derivatives in catalytic applications (Li et al., 2019).

Carbonylation Reactions

Grigorjeva and Daugulis (2014) developed a method for direct carbonylation of aminoquinoline benzamides, facilitating the synthesis of imides from benzoic and acrylic acid derivatives. This process involves using oxygen from air as an oxidant and demonstrates the chemical versatility of benzamide compounds in organic synthesis (Grigorjeva & Daugulis, 2014).

Material Science and Polymer Chemistry

Research by Bera et al. (2012) on the synthesis of organo-soluble aromatic polyamides containing semifluorinated groups, including derivatives similar to 3-Amino-5-(trifluoromethyl)benzamide, highlighted their potential in producing materials with high thermal stability and mechanical strength. Such materials are valuable for advanced technological applications due to their solubility and thermal properties (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).

Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) discussed the importance of benzene-1,3,5-tricarboxamides in supramolecular chemistry for applications ranging from nanotechnology to biomedical fields. The study highlights the role of benzamide derivatives in forming one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding, showcasing their utility in designing complex molecular architectures (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

Target of Action

It is known that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities

Mode of Action

It is known that the trifluoromethyl group in other compounds can interact with various targets, leading to changes in their function . The exact nature of these interactions and the resulting changes for this specific compound require further investigation.

Biochemical Pathways

Compounds containing the trifluoromethyl group have been found to impact various biochemical pathways

Result of Action

It is known that compounds with a trifluoromethyl group can have various pharmacological effects

Safety and Hazards

Properties

IUPAC Name |

3-amino-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSFZFTWHRLVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440727 | |

| Record name | 3-amino-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20566-95-4 | |

| Record name | 3-amino-5-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Chloro-2-[3-(hydroxymethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone](/img/structure/B1626815.png)

![(1R,2R,3R,4S)-Bicyclo[2.2.1]hept-5-ene-2,3-diyldimethanol](/img/structure/B1626818.png)

![2-Methoxythiazolo[5,4-b]pyridine](/img/structure/B1626823.png)